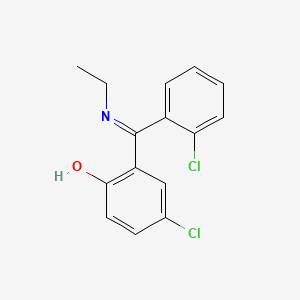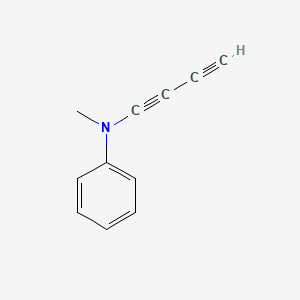
(3-Methylcyclohex-2-en-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylcyclohex-2-en-1-yl)methanol is an organic compound with the molecular formula C8H14O It is a derivative of cyclohexene, featuring a methyl group and a hydroxymethyl group attached to the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohex-2-en-1-yl)methanol can be achieved through several methods. One common approach involves the reduction of 3-methylcyclohex-2-enone using sodium borohydride (NaBH4) in methanol. This reaction typically proceeds under mild conditions and yields the desired alcohol product .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 3-methylcyclohex-2-enone using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
(3-Methylcyclohex-2-en-1-yl)methanol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield cyclohexanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed
Oxidation: 3-Methylcyclohex-2-enone.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexene derivatives.
科学的研究の応用
(3-Methylcyclohex-2-en-1-yl)methanol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavors due to its unique odor profile.
作用機序
The mechanism of action of (3-Methylcyclohex-2-en-1-yl)methanol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent . In reduction reactions, the carbonyl group is reduced to a hydroxyl group through the transfer of hydrogen atoms from the reducing agent .
類似化合物との比較
Similar Compounds
3-Methylcyclohex-2-enone: A closely related compound with a carbonyl group instead of a hydroxyl group.
Cyclohex-3-en-1-ylmethanol: A similar compound with a different position of the methyl group.
(6-Methylcyclohex-3-en-1-yl)methanol: Another similar compound with the methyl group at a different position.
Uniqueness
(3-Methylcyclohex-2-en-1-yl)methanol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in organic synthesis. Its hydroxyl group provides additional reactivity compared to its ketone counterpart, 3-methylcyclohex-2-enone .
特性
CAS番号 |
80729-05-1 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC名 |
(3-methylcyclohex-2-en-1-yl)methanol |
InChI |
InChI=1S/C8H14O/c1-7-3-2-4-8(5-7)6-9/h5,8-9H,2-4,6H2,1H3 |
InChIキー |
AOFMOQFRVAWTSX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(CCC1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-](/img/structure/B14428175.png)
![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)

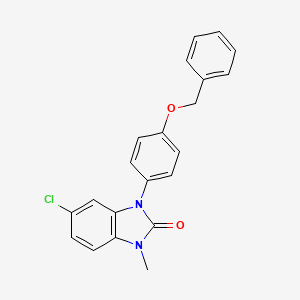
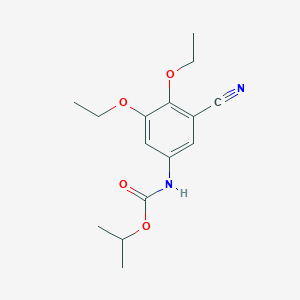
![Bis[(4-methoxyphenyl)ethynyl]mercury](/img/structure/B14428197.png)
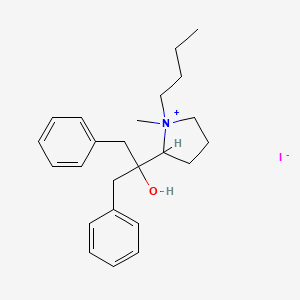


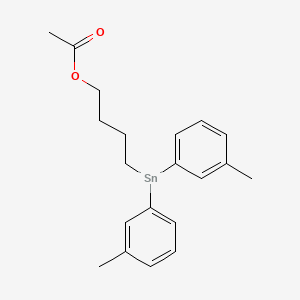
![{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone](/img/structure/B14428232.png)
![4-[(Octyloxy)methylidene]cyclohex-1-ene](/img/structure/B14428239.png)
